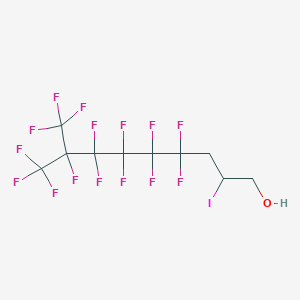

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol

Vue d'ensemble

Description

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, an iodine atom, and a hydroxyl group. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of fluorine and the presence of iodine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol typically involves multiple steps of organic reactions. One common method involves the reaction of a perfluorinated alkyl iodide with a suitable alcohol under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The iodine atom can be reduced to form various derivatives.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions are typically challenging due to the strong C-F bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under specific conditions to replace fluorine atoms.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of substituted fluorinated compounds.

Applications De Recherche Scientifique

Material Science

Fluorinated compounds are widely used in the development of advanced materials due to their thermal stability and resistance to chemical degradation. The specific compound can be utilized in:

- Coatings : It can be incorporated into protective coatings that require resistance to solvents and high temperatures.

- Adhesives : Its properties may enhance the performance of adhesives used in demanding environments.

Pharmaceuticals

Fluorinated alcohols are often explored for their potential in drug development. The unique structure of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol may contribute to:

- Drug Design : Modifying drug molecules to improve their metabolic stability and bioavailability.

- Targeted Delivery Systems : Utilizing its properties for creating drug delivery systems that can effectively target specific tissues.

Environmental Applications

Due to increasing concerns over perfluorinated compounds (PFCs), research into the environmental impact and degradation pathways of such substances is critical. This compound can be studied for:

- Environmental Monitoring : Assessing the presence and concentration of fluorinated compounds in waste streams.

- Degradation Studies : Investigating methods for breaking down persistent fluorinated compounds in the environment.

Case Study 1: Fluorinated Coatings

Research has shown that coatings incorporating fluorinated alcohols exhibit superior water and oil repellency. A study demonstrated that surfaces treated with these coatings maintained their properties under extreme conditions (high temperature and exposure to solvents), making them ideal for industrial applications.

Case Study 2: Drug Development

In a pharmacological study focusing on modifying existing drug structures with fluorinated moieties, it was found that incorporating this compound significantly improved the lipophilicity of the compounds tested. This led to enhanced membrane permeability and better overall efficacy in biological assays.

Mécanisme D'action

The mechanism of action of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol is largely influenced by its fluorine content. The high electronegativity of fluorine atoms can affect the electronic distribution within the molecule, making it highly reactive in certain conditions. The iodine atom can also participate in various chemical reactions, further influencing the compound’s reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol

- 1H,1H,2H,2H-Perfluoro-1-octanol

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol

Uniqueness

The uniqueness of 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specialized applications in various fields .

Activité Biologique

4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol is a complex fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Its unique structure contributes to its biological activity and interaction with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, pharmacological potential, and environmental impact.

The compound is characterized by a high degree of fluorination which influences its solubility and reactivity. The molecular formula is with a molecular weight of approximately 414.11 g/mol . The presence of iodine and trifluoromethyl groups may enhance its biological interactions.

Toxicity Studies

Toxicological assessments have indicated that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure and functional groups. For instance:

- Acute Toxicity : Studies have shown that related fluorinated compounds exhibit low acute toxicity levels in animal models. The NOAEL (No Observed Adverse Effect Level) for similar compounds has been reported at 1,000 mg/kg/day during gestation in rats .

- Chronic Toxicity : Repeated exposure studies suggest that certain fluorinated compounds may affect liver and kidney function at higher concentrations. Inhalation studies indicated a NOAEL of 207 mg/L over five days for respiratory irritation .

Pharmacological Potential

The compound's structure suggests potential pharmacological applications:

Environmental Impact

The environmental persistence of perfluorinated compounds raises concerns regarding bioaccumulation and ecological toxicity.

- Bioaccumulation Potential : Research indicates that fluorinated substances can accumulate in biological tissues due to their resistance to metabolic degradation . This necessitates careful consideration in terms of environmental regulations.

- Regulatory Status : Increasing regulations are being placed on the use of perfluorinated compounds due to their toxicological profiles and environmental persistence .

Case Study 1: Toxicology Assessment in Rodents

A study assessed the effects of a structurally similar fluorinated compound on rodent models. The findings indicated significant liver and kidney impacts at dosage levels above 500 mg/kg/day over a 30-day period. This highlights the need for further research into the long-term effects of this compound.

Case Study 2: Antiviral Efficacy

Research into fluorinated alcohols has shown promise in inhibiting viral replication processes. While direct studies on this specific compound are lacking, its structural analogs have demonstrated antiviral activity against various pathogens.

Propriétés

IUPAC Name |

4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)6(14,15)8(18,19)7(16,17)5(13,9(20,21)22)10(23,24)25/h3,27H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICORPGWNJZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379907 | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-62-8 | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-iodo-8-(trifluoromethyl)nonan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.